molecular formula C16H23N3OS B5775058 2,2-dimethyl-N-{[2-(pyrrolidin-1-yl)phenyl]carbamothioyl}propanamide

2,2-dimethyl-N-{[2-(pyrrolidin-1-yl)phenyl]carbamothioyl}propanamide

Cat. No.: B5775058
M. Wt: 305.4 g/mol
InChI Key: QPQDLIIZXCKISB-UHFFFAOYSA-N
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Description

2,2-dimethyl-N-{[2-(pyrrolidin-1-yl)phenyl]carbamothioyl}propanamide is a complex organic compound that features a pyrrolidine ring, a phenyl group, and a carbamothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-N-{[2-(pyrrolidin-1-yl)phenyl]carbamothioyl}propanamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method involves the reaction of N-substituted piperidines with specific reagents to form pyrrolidine derivatives . The reaction conditions often include the use of specific oxidants and additives to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-N-{[2-(pyrrolidin-1-yl)phenyl]carbamothioyl}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids or ketones, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

2,2-dimethyl-N-{[2-(pyrrolidin-1-yl)phenyl]carbamothioyl}propanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N-{[2-(pyrrolidin-1-yl)phenyl]carbamothioyl}propanamide involves its interaction with specific molecular targets. The pyrrolidine ring and phenyl group play crucial roles in binding to target proteins or enzymes, influencing their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-dimethyl-N-{[2-(pyrrolidin-1-yl)phenyl]carbamothioyl}propanamide is unique due to the presence of both the pyrrolidine ring and the carbamothioyl group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

2,2-dimethyl-N-[(2-pyrrolidin-1-ylphenyl)carbamothioyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3OS/c1-16(2,3)14(20)18-15(21)17-12-8-4-5-9-13(12)19-10-6-7-11-19/h4-5,8-9H,6-7,10-11H2,1-3H3,(H2,17,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPQDLIIZXCKISB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC(=S)NC1=CC=CC=C1N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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